molecular formula C22H27NO B13739985 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane CAS No. 102585-82-0

9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

Cat. No.: B13739985
CAS No.: 102585-82-0
M. Wt: 321.5 g/mol
InChI Key: MNXQDSVXDDQGHM-UHFFFAOYSA-N
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Description

The 9-azabicyclo[3.3.1]nonane scaffold is a rigid, bridged structure that imparts unique conformational stability, making it a privileged motif in drug discovery . Key applications include:

  • Serotonin 5-HT3 receptor antagonism: Analogues like granisetron (a clinically approved antiemetic) share this core and exhibit high receptor affinity .
  • Cytotoxic agents: Derivatives show activity in cancer research via sigma receptor modulation .
  • Kinase inhibition: Some compounds act as JAK kinase inhibitors, relevant to autoimmune diseases and cancer .

The benzyl and 4-methylphenoxy substituents in this compound likely enhance lipophilicity and target engagement compared to simpler derivatives.

Properties

CAS No.

102585-82-0

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

9-benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C22H27NO/c1-17-10-12-21(13-11-17)24-22-14-19-8-5-9-20(15-22)23(19)16-18-6-3-2-4-7-18/h2-4,6-7,10-13,19-20,22H,5,8-9,14-16H2,1H3

InChI Key

MNXQDSVXDDQGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CC3CCCC(C2)N3CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane

Detailed Stepwise Preparation

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Compound 3)
  • Reagents: Glutaraldehyde, benzylamine, and acetone-1,3-dicarboxylic acid.
  • Conditions: The reaction is conducted in aqueous medium with controlled acidification using sulfuric acid at 0–10 °C over 1 hour.
  • Mechanism: This involves a Mannich-type condensation forming the bicyclic azabicyclo[3.3.1]nonane framework with a ketone at C-3 and benzyl substitution at the nitrogen (position 9).
  • Yield: Approximately 57% isolated yield of crude compound 3, purity confirmed by quantitative ^1H NMR and HPLC.
  • Notes: The crude product is typically used directly in the next step without further purification.
Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Compound 4)
  • Reagents: Sodium borohydride (NaBH4) in methanol or ethanol.
  • Conditions: The ketone is reduced at ambient temperature with stirring.
  • Yield: High yield (~89%) of the 3-hydroxy derivative, confirmed by HPLC and ^1H NMR.
  • Notes: The product is isolated as a light-yellow solid and used directly for subsequent substitution.
Substitution with 4-Methylphenol (p-Cresol) to form 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane
  • Reagents: 4-Methylphenol, base (e.g., potassium carbonate or sodium hydride), and the 3-hydroxy bicyclic amine.
  • Conditions: The reaction is performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperature (80–120 °C) under inert atmosphere.
  • Mechanism: The 3-hydroxy group is converted into a better leaving group or directly displaced by the phenolate anion generated in situ from 4-methylphenol and base, forming the 3-(4-methylphenoxy) ether.
  • Workup: The reaction mixture is cooled, diluted with water, and extracted with organic solvents. The product is purified by column chromatography or recrystallization.
  • Yield: Typically moderate to good yields (60–80%) depending on reaction optimization.
  • Analytical Data: Confirmed by NMR (appearance of aromatic signals from 4-methylphenoxy group), IR (ether C–O stretch), and mass spectrometry.

Summary Table of Preparation Steps

Step Compound Reagents & Conditions Yield (%) Analytical Techniques Notes
1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Glutaraldehyde, benzylamine, acetone-1,3-dicarboxylic acid, H2SO4, 0–10 °C 57 (crude) ^1H NMR, HPLC Crude product used directly
2 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol NaBH4 reduction in MeOH, RT 89 ^1H NMR, HPLC Light-yellow solid
3 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane 4-Methylphenol, K2CO3 or NaH, DMF, 80–120 °C 60–80 NMR, IR, MS Purified by chromatography

Research Findings and Analysis

Reaction Optimization

  • The initial Mannich condensation (Step 1) requires precise temperature control to avoid side reactions and maximize bicyclic core formation.
  • Reduction (Step 2) proceeds smoothly under mild conditions; excess NaBH4 should be avoided to prevent over-reduction.
  • The etherification step (Step 3) benefits from strong base and polar aprotic solvents to generate the phenolate nucleophile effectively.
  • Reaction times and temperatures are critical for optimizing substitution yield and minimizing by-products.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and substitution pattern, with characteristic signals for benzyl and 4-methylphenoxy groups.
  • HPLC: Used for purity assessment at each step; purity >90% is typical for intermediates.
  • Mass Spectrometry: Confirms molecular weight and substitution.
  • IR Spectroscopy: Confirms functional groups, especially ether linkage formation in the final product.

Scale-Up Considerations

  • The synthetic route is amenable to scale-up with continuous monitoring of reaction parameters.
  • Use of continuous flow reactors for Step 1 and Step 3 can improve reproducibility and safety.
  • Catalyst and reagent recycling strategies can reduce cost and waste.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Uses

The primary application of 9-benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane lies in its role as a monoamine reuptake inhibitor . This mechanism is crucial for the treatment of:

  • Depression : The compound has shown efficacy in increasing the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are often depleted in depressive states .
  • Anxiety Disorders : Similar to its application in depression, its ability to modulate neurotransmitter levels can alleviate symptoms associated with anxiety disorders.
  • Obsessive-Compulsive Disorder (OCD) : The inhibition of neurotransmitter reuptake can also be beneficial in managing OCD symptoms .

Pharmacological Studies

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane are effective in various pharmacological contexts:

  • Pain Management : Some studies suggest that these compounds may also play a role in pain relief by modulating pain pathways through neurotransmitter activity .
  • Panic Disorders : They have been indicated for use in treating panic disorders due to their effects on neurotransmitter systems involved in anxiety and stress responses .

Case Study 1: Efficacy in Depression

A study highlighted the effectiveness of a specific derivative of 9-benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane in animal models of depression, demonstrating significant improvements in behavior consistent with reduced depressive symptoms. The results indicated a clear dose-response relationship, suggesting that higher doses correlate with greater therapeutic effects .

Case Study 2: Neurotransmitter Modulation

Research conducted on the compound's ability to inhibit the reuptake of serotonin and norepinephrine has shown promising results. In vitro studies using human cell lines demonstrated that this compound effectively increased the concentration of these neurotransmitters in synaptic clefts, which is essential for mood regulation and anxiety control .

Data Tables

Application AreaMechanism of ActionRelevant Findings
DepressionMonoamine reuptake inhibitionSignificant behavioral improvement in models
Anxiety DisordersIncreased serotonin and norepinephrine availabilityEffective modulation of anxiety symptoms
Pain ManagementModulation of pain pathwaysPotential analgesic effects observed
Obsessive-Compulsive DisorderInhibition of neurotransmitter reuptakeReduction in compulsive behaviors noted

Mechanism of Action

The mechanism of action of 7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of azabicyclo compounds have been shown to modulate AMPA receptors, which are involved in glutamate-mediated excitatory signaling in the central nervous system . This modulation can lead to various pharmacological effects, including neuroprotection and antidepressant activity.

Comparison with Similar Compounds

Substituent Variations at the N-9 Position

Compound N-9 Substituent Key Properties/Applications References
Target Compound Benzyl Enhanced lipophilicity; potential CNS activity
Granisetron None (unsubstituted) 5-HT3 antagonism; antiemetic
9-Methyl derivatives Methyl Intermediate for carboxamide synthesis; SAR studies
ABNO (Organocatalyst) N-Oxyl Aerobic alcohol oxidation catalysis

Analysis :

  • The benzyl group in the target compound may improve blood-brain barrier penetration compared to granisetron, which lacks N-substituents. This could expand its utility in neurological disorders .
  • Methyl-substituted analogues (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) are intermediates for carboxamide derivatives, highlighting the scaffold’s versatility in medicinal chemistry .

Substituent Variations at the 3-Position

Compound 3-Position Substituent Key Properties/Applications References
Target Compound 4-Methylphenoxy Potential sigma receptor affinity
Granisetron Carbazole 5-HT3 antagonism
SW-116/SW-120 Fluorescent tags σ2R-selective imaging agents
JAK Kinase Inhibitors Heteroaromatic groups Autoimmune disease therapy

Analysis :

  • The 4-methylphenoxy group in the target compound may confer σ2 receptor selectivity, similar to fluorophore-tagged ligands (e.g., SW-116/SW-120) used in imaging .
  • Granisetron’s carbazole moiety is critical for 5-HT3 receptor binding, whereas the target compound’s phenoxy group suggests divergent biological targets .

Q & A

Q. What are the established synthetic methodologies for preparing 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane in academic research?

The compound is typically synthesized via Mannich reactions , which involve condensation of aldehydes, ketones, and ammonium salts. For example:

  • One-pot Mannich condensation : Reacting 4-methylphenoxy-containing aldehydes with cyclohexanone derivatives and ammonium acetate in ethanol at 30–35°C yields the bicyclic skeleton. Reaction progress is monitored via TLC, and purification involves recrystallization from ethyl acetate/petroleum ether mixtures .
  • Spontaneous resolution : Racemic mixtures may undergo resolution during crystallization, as observed in structurally similar 9-azabicyclo[3.3.1]nonane derivatives .

Q. How is the structural conformation of the 9-azabicyclo[3.3.1]nonane skeleton confirmed in this compound?

  • X-ray crystallography is the gold standard for confirming the bicyclic structure. For example, the (1S*,5R*) configuration of analogous compounds was resolved using this method, revealing bond angles and torsion angles critical to the scaffold’s rigidity .
  • NMR spectroscopy (¹H/¹³C) and IR spectroscopy validate functional groups, such as the azabicyclic nitrogen and aromatic substituents. Discrepancies in NMR data (e.g., splitting patterns) may arise from dynamic conformational changes, requiring variable-temperature NMR studies .

Q. What pharmacological significance does this compound hold based on current research?

The 9-azabicyclo[3.3.1]nonane scaffold is a pharmacophore in bioactive molecules, including:

  • Granisetron derivatives : Used as antiemetics targeting 5-HT₃ receptors .
  • Anticancer agents : Modifications to the 3-(4-methylphenoxy) group enhance cytotoxicity via apoptosis induction .
  • Antibacterial candidates : Substituent optimization improves membrane permeability and target binding .

Advanced Research Questions

Q. What strategies are recommended to optimize the yield of 9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane under varying Mannich reaction conditions?

  • Solvent selection : Ethanol or THF improves solubility of intermediates, while avoiding protic solvents that may hydrolyze sensitive groups .
  • Temperature control : Maintaining 30–35°C prevents side reactions (e.g., over-condensation) and ensures kinetic control .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) can accelerate imine formation, but may require post-reaction neutralization .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) during structural elucidation?

  • Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments and compare X-ray data to computational models (e.g., DFT calculations) .
  • Dynamic effects analysis : Use VT-NMR to detect conformational equilibria causing peak broadening or splitting .
  • Crystallographic redundancy : Solve structures in multiple crystal systems to rule out packing artifacts .

Q. What methodologies are effective for enantiomeric resolution of racemic mixtures in this compound class?

  • Chiral chromatography : Use columns with cellulose-/amylose-based stationary phases (e.g., Chiralpak® AD-H) for baseline separation .
  • Diastereomeric salt formation : React racemic mixtures with chiral acids (e.g., tartaric acid) to exploit solubility differences .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

Q. What experimental precautions are critical when handling hygroscopic derivatives of this compound?

  • Storage : Use desiccators with silica gel or molecular sieves under inert gas (N₂/Ar) to prevent hydrolysis .
  • Glovebox techniques : Synthesize and characterize hygroscopic intermediates in moisture-free environments .
  • Stability testing : Monitor decomposition via HPLC or TLC under accelerated conditions (e.g., 40°C/75% RH) .

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